Odor Threshold in Wine: Comparison with Key Varietal Thiols (4MMP, 3MH, 3MHA)
In a red wine matrix (Prieto Picudo), the odor threshold of 3-Methyl-2-butene-1-thiol was determined to be 0.5–1 ng L⁻¹ [1]. This is significantly lower than the published wine thresholds for 4-mercapto-4-methyl-2-pentanone (4MMP; 3 ng L⁻¹) and 3-mercaptohexanol (3MH; 60 ng L⁻¹) [2].
| Evidence Dimension | Odor Detection Threshold |
|---|---|
| Target Compound Data | 0.5–1 ng L⁻¹ |
| Comparator Or Baseline | 4MMP: 3 ng L⁻¹; 3MH: 60 ng L⁻¹; 3MHA: 4 ng L⁻¹ |
| Quantified Difference | Target compound is 3x to 120x more potent than these key varietal thiols in wine. |
| Conditions | Red wine (Prieto Picudo) matrix for target; general wine matrix for comparators. |
Why This Matters
This extreme potency means that even trace contamination can dominate the aroma profile of a wine, making it a critical analytical target for quality control that other thiols cannot approximate.
- [1] San-Juan, F., et al. 3-Methyl-2-butene-1-thiol: Identification, analysis, occurrence and sensory role of an uncommon thiol in wine. Talanta. 2012; 99: 225-231. View Source
- [2] Cheynier, V., et al. 3.26.3.1.2(v) Varietal sulfur compounds. In: Comprehensive Natural Products II. 2010. pp. 280-284. View Source
